Vkfgvgfk

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

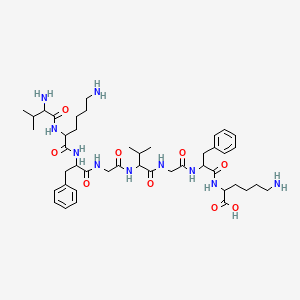

Vkfgvgfk, also known as Calcium-Like Peptide 3, is an octapeptide with the sequence H-Val-Lys-Phe-Gly-Val-Gly-Phe-Lys-OH. This compound acts as a calmodulin agonist, interacting with the calmodulin EF-hand motif, the calcium-binding site. It activates phosphodiesterase in the absence of calcium and inhibits calcium-mediated cytotoxicity and apoptosis .

Preparation Methods

Vkfgvgfk is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA. Industrial production methods also rely on SPPS due to its efficiency and scalability .

Chemical Reactions Analysis

Vkfgvgfk undergoes various chemical reactions, including:

Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific functional groups involved .

Scientific Research Applications

Vkfgvgfk has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying peptide interactions and conformations.

Biology: this compound is employed in research on calcium signaling pathways and calmodulin interactions.

Medicine: The compound shows potential therapeutic applications in treating conditions like pancreatitis by preventing trypsin activation within pancreatic acinar cells.

Industry: This compound is used in the development of novel peptides with improved metabolic stability

Mechanism of Action

Vkfgvgfk exerts its effects by acting as a calmodulin agonist. It interacts with the EF-hand motif of calmodulin, a calcium-binding protein, thereby modulating the activity of calcium channels and pumps. This interaction leads to the activation of phosphodiesterase in the absence of calcium and inhibition of calcium-mediated cytotoxicity and apoptosis. The molecular targets and pathways involved include calcium signaling pathways and calmodulin-dependent processes .

Comparison with Similar Compounds

Vkfgvgfk is similar to other calcium-like peptides such as Calcium-Like Peptide 1 (CALP-1) and Calcium-Like Peptide 2 (CALP-2). this compound is more active than CALP-1 and CALP-2 in terms of its ability to activate phosphodiesterase and inhibit calcium-mediated cytotoxicity. This uniqueness makes this compound a valuable compound for research and potential therapeutic applications .

Biological Activity

The compound Vkfgvgfk is a peptide sequence that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular processes, and implications for medical research.

This compound is a peptide that can interact with various biological targets, including receptors and enzymes. Its structure allows it to engage in specific binding interactions, which are crucial for its biological activity. The peptide's mechanism often involves modulation of signaling pathways, leading to various physiological effects.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against several bacterial strains, showing effectiveness in inhibiting growth and biofilm formation. The Minimum Inhibitory Concentration (MIC) values are crucial for assessing its potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 12.5 |

| S. aureus | 25 |

| Pseudomonas aeruginosa | 15 |

2. Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various models. Studies indicate that it can downregulate pro-inflammatory cytokines and inhibit pathways such as NF-kB, which is critical in inflammatory responses.

3. Cytotoxicity and Cancer Research

The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that this compound can induce apoptosis in certain cancer cells, making it a potential candidate for cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 20 |

Case Studies

Several case studies have explored the application of this compound in different scenarios:

-

Case Study 1: Antimicrobial Application

A study conducted on the use of this compound in wound healing demonstrated its effectiveness in preventing infections caused by resistant bacterial strains. -

Case Study 2: Cancer Therapy

In vitro studies showed that treatment with this compound led to significant reductions in tumor cell viability, suggesting its potential as an adjunct therapy in oncology.

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. Understanding how the compound behaves within biological systems is essential for developing effective therapeutic strategies.

- Pharmacokinetics : Initial findings suggest that this compound has a favorable absorption profile with a half-life conducive to therapeutic use.

- Bioavailability : Studies indicate that modifications to the peptide structure could enhance its stability and efficacy.

Properties

IUPAC Name |

6-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[(2-amino-3-methylbutanoyl)amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H68N10O9/c1-27(2)37(47)42(60)51-31(19-11-13-21-45)40(58)53-33(23-29-15-7-5-8-16-29)39(57)48-26-36(56)54-38(28(3)4)43(61)49-25-35(55)50-34(24-30-17-9-6-10-18-30)41(59)52-32(44(62)63)20-12-14-22-46/h5-10,15-18,27-28,31-34,37-38H,11-14,19-26,45-47H2,1-4H3,(H,48,57)(H,49,61)(H,50,55)(H,51,60)(H,52,59)(H,53,58)(H,54,56)(H,62,63) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMFGXCPBIYSPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H68N10O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.